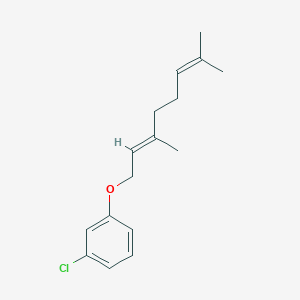

Geraniol 3-chlorophenyl ether

Description

Contextualization of Geraniol (B1671447) Derivatives in Contemporary Chemical Research

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a primary constituent of essential oils from various aromatic plants, including roses and citronella. wikipedia.orgnumberanalytics.comscielo.br Its characteristic floral scent has made it a staple in the fragrance and food industries. wikipedia.orgnumberanalytics.com Beyond its aromatic properties, geraniol exhibits a spectrum of biological activities, including antimicrobial, anti-inflammatory, and insect-repellent effects. numberanalytics.com In contemporary chemical research, geraniol serves as a versatile platform molecule. numberanalytics.com Scientists modify its structure to create a diverse array of derivatives, aiming to enhance or tailor its inherent biological activities for specific applications in medicine and agriculture. ontosight.ai The chemical modification of geraniol's functional groups is a key strategy in medicinal chemistry for the discovery of new, potent bioactive compounds. ontosight.ai These synthetic derivatives often exhibit superior or more targeted activities compared to the parent molecule, with applications ranging from antifouling agents to potential pharmaceuticals. ontosight.ai

Rationale for Investigating the Geraniol 3-Chlorophenyl Ether Moiety

The rationale for investigating this compound stems from the targeted exploration of its potential as a bioactive agent, particularly in pest control. nih.gov The synthesis of this specific ether combines the terpenoid backbone of geraniol with a halogenated aromatic ring. This structural modification is a deliberate strategy to create compounds with novel biological functions. Specifically, this compound has been identified and studied as a synthetic analog of insect juvenile hormone. wikipedia.org Juvenile hormones are crucial regulators of insect development, primarily by preventing metamorphosis during the larval stages. nih.gov Compounds that mimic the action of juvenile hormones, known as juvenoids, can disrupt the normal life cycle of insects, preventing them from reaching the reproductive adult stage. nih.gov The investigation into phenyl ether derivatives, such as this compound, is driven by the search for effective and selective insect growth regulators (IGRs) for pest management. wikipedia.org

Scope and Objectives of the Academic Inquiry

The scope of this article is strictly focused on the chemical compound this compound. It aims to provide a concise and scientifically accurate overview based on available research. The primary objectives are:

To detail the chemical identity and properties of this compound.

To describe the synthetic pathway for its preparation.

To present and analyze the specific research findings regarding its biological activity as an insect juvenile hormone analog.

This inquiry will not extend to other geraniol derivatives or discuss topics outside the specified outline, such as dosage or safety profiles.

Structure

3D Structure

Propriétés

Numéro CAS |

76265-73-1 |

|---|---|

Formule moléculaire |

C16H21ClO |

Poids moléculaire |

264.79 g/mol |

Nom IUPAC |

1-chloro-3-[(2E)-3,7-dimethylocta-2,6-dienoxy]benzene |

InChI |

InChI=1S/C16H21ClO/c1-13(2)6-4-7-14(3)10-11-18-16-9-5-8-15(17)12-16/h5-6,8-10,12H,4,7,11H2,1-3H3/b14-10+ |

Clé InChI |

XYKQNKXVOSFKGS-GXDHUFHOSA-N |

SMILES |

CC(=CCCC(=CCOC1=CC(=CC=C1)Cl)C)C |

SMILES isomérique |

CC(=CCC/C(=C/COC1=CC(=CC=C1)Cl)/C)C |

SMILES canonique |

CC(=CCCC(=CCOC1=CC(=CC=C1)Cl)C)C |

Synonymes |

3-chlorophenyl ether, (E)-isomer 3-chlorophenyl geraniol ether geraniol 3-chlorophenyl ethe |

Origine du produit |

United States |

Synthetic Methodologies and Pathway Development for Geraniol 3 Chlorophenyl Ether

Retrosynthetic Analysis of the Ether Linkage

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For Geraniol (B1671447) 3-chlorophenyl ether, the most logical disconnection is at the ether linkage, which can be broken in two possible ways, as shown in the table below.

| Disconnection | Synthons | Synthetic Equivalents (Reagents) |

| Route A | Geranyl cation and 3-chlorophenoxide | Geranyl halide (e.g., geranyl bromide) and 3-chlorophenol (B135607) |

| Route B | 3-chlorophenyl cation and geranoxide | 3-chlorophenyl halide (e.g., 3-chlorobromobenzene) and Geraniol |

Route A represents the forward synthesis via a Williamson ether synthesis, where the alkoxide (phenoxide) acts as a nucleophile attacking the alkyl halide. Route B suggests a reaction where the roles are reversed, which might be approached through methods like the Ullmann condensation. The choice between these routes depends on the availability and reactivity of the precursors and the desired reaction conditions.

Precursor Design and Selection Strategies

The selection of appropriate precursors is critical for a successful synthesis. The primary precursors for Geraniol 3-chlorophenyl ether are geraniol and 3-chlorophenol.

Geraniol : This acyclic monoterpene alcohol is readily available from natural sources or through chemical synthesis. numberanalytics.com Its reactivity is centered around the hydroxyl group and the two double bonds. For the synthesis of the target ether, the hydroxyl group needs to be either activated (to form a good leaving group) or deprotonated (to form a nucleophilic alkoxide).

3-Chlorophenol : This is a commercially available substituted phenol (B47542). The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.

Etherification Reaction Protocols: Mechanistic Considerations and Optimization

The formation of the ether bond is the key step in the synthesis of this compound. Several methods can be employed, each with its own mechanistic nuances and potential for optimization.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S\textsubscriptN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of this compound, this would involve the reaction of 3-chlorophenoxide with a geranyl halide.

Reaction Scheme:

Mechanistic Considerations:

The reaction proceeds via a backside attack of the nucleophile on the carbon bearing the leaving group. libretexts.org

The use of a primary alkyl halide (geranyl halide) is ideal for this S\textsubscriptN2 reaction, as it minimizes the competing elimination reaction. masterorganicchemistry.com

The choice of solvent is important; polar aprotic solvents like DMF or DMSO can accelerate the reaction rate. libretexts.org

Optimization:

The yield of the Williamson ether synthesis can be optimized by carefully controlling the reaction conditions, such as temperature, reaction time, and the choice of base used to deprotonate the phenol.

Ullmann and Other Metal-Catalyzed Etherification Protocols

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming aryl ethers. wikipedia.org This method would be suitable for the synthesis of this compound by reacting geraniol with an activated aryl halide in the presence of a copper catalyst. researchgate.net

Reaction Scheme:

Mechanistic Considerations:

The mechanism of the Ullmann condensation is complex and thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Modern variations of the Ullmann reaction often use ligands to improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. mdpi.com

Other Metal-Catalyzed Approaches:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation and could potentially be used for the synthesis of this compound. rsc.org These methods often offer high yields and broad substrate scope.

Biocatalytic Approaches to Ether Formation

Enzymes offer a green and highly selective alternative to traditional chemical methods for ether synthesis. While the direct biocatalytic synthesis of this compound has not been reported, enzymes like lipases and etherases have been used to form ether bonds.

Lipases : Although primarily used for esterification, lipases can sometimes catalyze etherification reactions under specific conditions. researchgate.net

Etherases : These enzymes are specifically designed by nature to form ether linkages and could potentially be engineered to accept geraniol and 3-chlorophenol as substrates. chemrxiv.org

Biocatalytic methods offer the advantage of high stereoselectivity and regioselectivity, which can be difficult to achieve with traditional chemical methods.

Stereochemical Control and Regioselectivity in Synthesis

Geraniol has a double bond at the C2 position, which can exist as either the E or Z isomer. numberanalytics.com Maintaining the stereochemistry of the starting geraniol is crucial for the synthesis of the desired isomer of this compound.

Stereochemical Control : Most of the discussed synthetic methods are unlikely to affect the stereochemistry of the C2-C3 double bond. However, care must be taken to avoid isomerization, which can be promoted by acidic or basic conditions.

Regioselectivity : Geraniol has two double bonds, and reactions involving these double bonds must be regioselective. For the etherification at the hydroxyl group, the primary challenge is to avoid side reactions at the double bonds. The choice of reagents and reaction conditions can help to ensure that the reaction occurs selectively at the desired position.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly crucial in the design of synthetic routes for fine chemicals, including fragrance compounds like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sipath.com

In the context of the Williamson ether synthesis, several green chemistry aspects can be considered. The reaction itself has good atom economy, as most atoms from the reactants are incorporated into the final product. sipath.com However, the traditional use of strong bases and volatile organic solvents can be environmentally problematic. careers360.com Greener modifications to the Williamson synthesis include the use of solid bases like potassium carbonate, which are easier to handle and separate. orgchemres.org Furthermore, employing microwave irradiation can significantly reduce reaction times and energy consumption. benthamdirect.com The use of phase-transfer catalysts can also enhance efficiency and allow for the use of less hazardous, biphasic solvent systems. adelaide.edu.au The ideal green solvent for many reactions is water, and while not always feasible for organic syntheses, the development of water-compatible catalytic systems is an active area of research. iitk.ac.in

The Mitsunobu reaction, while effective, presents several challenges from a green chemistry perspective. A major drawback is the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative as by-products, which can complicate purification and contribute to waste. tcichemicals.com Efforts to address this include the development of catalytic Mitsunobu reactions and the use of polymer-supported reagents to facilitate by-product removal. tcichemicals.com

The Ullmann condensation has also seen significant green improvements. The move from stoichiometric copper to catalytic amounts, coupled with the development of more efficient ligand systems, reduces metal waste. mdpi.com The use of more environmentally benign solvents and lower reaction temperatures further aligns this method with green chemistry principles. wikipedia.org

The table below outlines the application of key green chemistry principles to the potential synthetic routes for this compound.

| Green Chemistry Principle | Williamson Ether Synthesis | Mitsunobu Reaction | Ullmann Condensation |

| Atom Economy | Generally good. sipath.com | Poor due to stoichiometric by-products (triphenylphosphine oxide, hydrazine derivative). tcichemicals.com | Good when catalytic copper is used. |

| Use of Safer Solvents | Can be adapted to use greener solvents or phase-transfer catalysis to reduce solvent use. benthamdirect.comadelaide.edu.au | Typically requires anhydrous organic solvents like THF or dioxane. nrochemistry.com | Modern methods are being developed in more benign solvents. wikipedia.org |

| Energy Efficiency | Can be enhanced with microwave irradiation to reduce reaction times and temperatures. benthamdirect.com | Typically performed at or below room temperature, but requires energy for solvent removal and purification. nrochemistry.com | Traditional methods require high temperatures, but modern catalytic systems operate under milder conditions. wikipedia.org |

| Catalysis | Can be performed with catalytic amounts of phase-transfer catalysts. adelaide.edu.au | Stoichiometric reagents are standard, though catalytic versions are emerging. tcichemicals.com | Modern variants are catalytic in copper. organic-chemistry.org |

| Waste Prevention | By-product is typically a simple salt (e.g., NaCl), which is relatively benign. | Generates significant amounts of difficult-to-remove by-products. tcichemicals.com | Reduces metal waste with catalytic systems. |

Scalability and Efficiency of Synthetic Procedures

The scalability and efficiency of a synthetic route are paramount for its potential industrial application. Factors such as reaction time, yield, ease of purification, and the cost and availability of reagents determine the economic viability of a process.

The Williamson ether synthesis is a robust and scalable reaction, widely used in industrial settings. wikipedia.org For the synthesis of this compound, a phase-transfer catalyzed approach would be highly amenable to scale-up. This method often allows for high yields (typically 50-95% in laboratory syntheses) and can be run in large reactors with good temperature control. wikipedia.orgdss.go.th The use of solid-supported bases or catalysts can further simplify the work-up procedure, which is a significant advantage on a large scale. orgchemres.org Flow chemistry setups, which allow for continuous processing, have also been successfully applied to Williamson-type reactions, offering improved safety, efficiency, and scalability. beilstein-journals.org

While the Mitsunobu reaction is a powerful tool in academic and medicinal chemistry for its mildness and stereochemical control, its scalability is often limited by the cost of the reagents (triphenylphosphine and azodicarboxylates) and the generation of stoichiometric by-products. nih.gov The purification process to remove triphenylphosphine oxide can be challenging on a large scale, often requiring extensive chromatography. While some industrial applications exist, they are typically for high-value products where the cost is less of a concern.

The following table provides a comparative overview of the scalability and efficiency of the proposed synthetic routes.

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Ullmann Condensation |

| Typical Yield | 50-95% wikipedia.org | 60-95% (lab scale) | 60-90% |

| Scalability | High, well-established in industry. wikipedia.org | Moderate, often limited by reagent cost and by-product removal. nih.gov | Good, especially with modern catalytic systems. |

| Reagent Cost | Generally low to moderate. | High (triphenylphosphine, azodicarboxylates). nih.gov | Low to moderate (copper catalysts), ligands can be expensive. |

| Purification | Relatively straightforward, often crystallization or distillation. | Can be difficult due to by-products, often requires chromatography. tcichemicals.com | Requires removal of catalyst, which can be challenging. |

| Reaction Conditions | Can be adapted to mild conditions with appropriate catalysts. benthamdirect.com | Mild (0 °C to room temperature). nrochemistry.com | Traditionally harsh, but modern methods are milder. wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing one- and two-dimensional NMR spectra, it is possible to assign the specific resonances of each proton and carbon atom in the structure of this compound.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are fundamental for determining the basic structure of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the geranyl moiety and the 3-chlorophenyl group. The protons on the carbon adjacent to the ether oxygen (C1) are expected to be shifted downfield compared to geraniol itself, likely appearing in the range of 4.5-4.7 ppm. The vinyl protons (H2 and H6) will exhibit characteristic olefinic shifts. The aromatic protons of the 3-chlorophenyl ring will appear in the aromatic region (around 6.8-7.2 ppm), with splitting patterns dictated by their substitution.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom of the geranyl moiety bonded to the ether oxygen (C1) would show a significant downfield shift. The aromatic carbons of the 3-chlorophenyl ring will have chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating ether oxygen. Quaternary carbons, such as C3 and C7 of the geranyl tail and the ipso- and chloro-substituted carbons of the aromatic ring, can be identified by their lack of signals in a DEPT-135 experiment.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | ~4.65 | d |

| H2 | ~5.50 | t |

| H4 | ~2.10 | q |

| H5 | ~2.15 | t |

| H6 | ~5.10 | t |

| H8 | ~1.70 | s |

| H9 | ~1.65 | s |

| H10 | ~1.60 | s |

| Ar-H | 6.80-7.20 | m |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~67.0 |

| C2 | ~120.0 |

| C3 | ~142.0 |

| C4 | ~39.5 |

| C5 | ~26.2 |

| C6 | ~123.8 |

| C7 | ~132.0 |

| C8 | ~17.7 |

| C9 | ~25.7 |

| C10 | ~16.5 |

| C1' | ~158.0 |

| C2' | ~115.0 |

| C3' | ~135.0 |

| C4' | ~121.0 |

| C5' | ~130.5 |

| C6' | ~113.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, strong correlations are expected between H1 and H2, H2 and the H4 methylene (B1212753) protons, and between H5 and H6. These correlations help to trace the connectivity through the geranyl chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~4.65 ppm would correlate with the carbon signal at ~67.0 ppm, confirming the C1-H1 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for connecting different parts of the molecule. A key correlation would be between the H1 protons of the geranyl moiety and the C1' carbon of the 3-chlorophenyl ring, which would definitively prove the formation of the ether linkage. Other important correlations would exist between the methyl protons (H8, H9, H10) and the olefinic carbons (C2, C3, C6, C7).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₆H₂₁ClO), the expected exact mass can be calculated and would be compared to the experimental value to confirm the molecular formula. researchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by fragmenting a selected ion and then analyzing the fragments. This technique provides detailed structural information. The fragmentation of the molecular ion of this compound would be expected to proceed via several pathways. Cleavage of the ether bond would be a prominent fragmentation, leading to the formation of a geranyl cation (m/z 137) and a 3-chlorophenoxy radical, or a 3-chlorophenoxide anion. Fragmentation within the geranyl chain, similar to that observed for geraniol itself, would also be expected. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 264/266 | [M]⁺ (Molecular ion, showing isotopic pattern for chlorine) |

| 137 | [C₁₀H₁₇]⁺ (Geranyl cation) |

| 128/130 | [C₆H₄ClO]⁺ (3-chlorophenoxy cation) |

| 69 | [C₅H₉]⁺ (Isoprenyl fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. rsc.org

In the IR spectrum of this compound, characteristic absorption bands would be expected. A strong C-O-C stretching vibration for the aryl alkyl ether would appear in the region of 1250-1000 cm⁻¹. pressbooks.pub The C=C stretching vibrations of the geranyl chain would be observed around 1670 cm⁻¹. Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region. The C-Cl stretch of the chlorophenyl group would give rise to a band in the fingerprint region. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the formation of the ether from the geraniol precursor. chemicalbook.com

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=C double bonds of the geranyl tail would also show strong Raman scattering. mdpi.com

Predicted Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3050 | Aromatic C-H stretch | IR, Raman |

| ~2970-2850 | Aliphatic C-H stretch | IR, Raman |

| ~1670 | C=C stretch (alkene) | IR, Raman |

| ~1580, 1470 | C=C stretch (aromatic) | IR, Raman |

| ~1250 | Asymmetric C-O-C stretch (aryl alkyl ether) | IR |

| ~1040 | Symmetric C-O-C stretch (aryl alkyl ether) | IR |

| ~1100-1000 | C-Cl stretch | IR |

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the current body of scientific literature, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported. The absence of such data means that the absolute stereochemistry of any chiral centers and the precise solid-state conformation of the molecule have not been experimentally determined through this method. X-ray crystallography stands as the most reliable technique for the unambiguous determination of three-dimensional molecular structures, providing precise coordinates of atoms within a crystal lattice. researchgate.net

The process of X-ray crystallography involves directing X-rays at a single, high-quality crystal of the compound. The crystal diffracts the X-rays into a unique pattern of reflections. By analyzing the angles and intensities of this diffraction pattern, scientists can generate a three-dimensional map of electron density within the crystal, which in turn allows for the determination of atomic positions, bond lengths, and bond angles with high precision.

For a molecule like this compound, which is synthesized from geraniol, the stereochemistry at the C2-C3 double bond is presumed to be retained from the starting material. However, without crystallographic data, this remains an assumption. A successful X-ray analysis would confirm the (E)-configuration of this double bond and reveal the exact rotational conformation (torsion angles) of the entire molecule in the solid state. This includes the orientation of the 3-chlorophenyl group relative to the geraniol backbone and the conformation of the flexible acyclic terpene chain.

Challenges in Crystallization

The primary reason for the lack of X-ray crystallographic data for this compound is likely the significant challenge in obtaining single crystals suitable for diffraction experiments. The molecule possesses a high degree of conformational flexibility due to multiple rotatable single bonds in its acyclic chain and around the ether linkage. researchgate.netacs.org This flexibility can make it difficult for the molecules to pack into a well-ordered, repeating crystalline lattice. researchgate.netacs.org Molecules with such characteristics often have a higher tendency to remain as oils or amorphous solids rather than forming high-quality crystals. researchgate.net The presence of multiple conformers in solution can hinder the nucleation and growth of a single crystalline form. researchgate.netacs.org

Conformational Analysis Insights from Related Structures

In the absence of direct experimental data, insights into the likely conformational preferences of this compound can be inferred from computational studies and crystallographic data of related compounds.

Molecular dynamics simulations on geraniol itself indicate that it maintains a relatively stable conformational profile, with most structural fluctuations occurring at the terminal regions of the molecule. It is plausible that the ether derivative would exhibit similar behavior in its terpene chain.

X-ray crystallographic studies have been successfully performed on other ether-containing compounds with chlorophenyl groups. For instance, the crystal structures of symmetrical bis[bis-(4-chlorophenyl)-methyl] ether and its fluoro-analogue have been determined, revealing how the bulky substituted phenyl groups arrange in the crystal lattice. researchgate.net Similarly, the crystal structure of 4-chlorophenyl hexadecyl ether has been analyzed, providing information on the packing of molecules with both aromatic and long aliphatic chain components. researchgate.net These studies show that even with flexible chains, crystallization is possible, and they provide a basis for understanding the types of intermolecular interactions, such as C-H···π and van der Waals forces, that would likely govern the crystal packing in this compound. researchgate.netresearchgate.net

A successful crystallographic study of this compound would provide invaluable data. The key findings would include:

Unambiguous confirmation of the (E)-isomer at the C2-C3 double bond.

Precise bond lengths and angles for the entire molecule.

Intermolecular interactions within the crystal lattice, such as stacking of the aromatic rings or interactions involving the chlorine atom and the ether oxygen, which are crucial for understanding the solid-state properties of the material.

Such data would be highly beneficial for computational chemists looking to validate or refine their molecular models and for a deeper understanding of the structure-property relationships of this compound.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Chlorophenol (B135607) |

| Geraniol (B1671447) |

Computational Chemistry and Theoretical Studies of Geraniol 3 Chlorophenyl Ether

Quantum Chemical Calculations of Electronic Structure.cyberleninka.ruresearchgate.netresearchgate.netnorthwestern.edu

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Geraniol (B1671447) 3-chlorophenyl ether. cyberleninka.ru These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. northwestern.edu

Molecular Orbitals and Frontier Orbital Analysis.youtube.comnumberanalytics.comresearchgate.netresearchgate.net

Frontier molecular orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com

For Geraniol 3-chlorophenyl ether, the HOMO is expected to be localized primarily on the electron-rich 3-chlorophenyl ether moiety and the double bonds of the geraniol backbone, which are areas of high electron density. researchgate.net Conversely, the LUMO is likely distributed over the aromatic ring and the ether linkage, areas that can accommodate additional electron density. researchgate.net

Table 1: Representative Frontier Orbital Energies for this compound (Calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and serve as a representative example for a molecule of this type.

Charge Distribution and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.netyoutube.com The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich (negative potential) areas and blue signifies electron-poor (positive potential) regions. youtube.comacs.org

In this compound, the MEP would likely show a negative potential around the oxygen atom of the ether and the chlorine atom due to their high electronegativity. libretexts.org The aromatic ring would also exhibit regions of negative potential above and below the plane due to the π-electron cloud. researchgate.net Positive potentials would be expected around the hydrogen atoms. bhu.ac.in This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's biological activity. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. chemrxiv.org Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for their interconversion. researchgate.netrsc.org This is typically done by constructing a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its rotatable bonds. researchgate.net

For this compound, key rotations would occur around the C-O bonds of the ether linkage and the single bonds within the geranyl chain. The PES would reveal the most energetically favorable spatial arrangements of the 3-chlorophenyl group relative to the geraniol backbone. rsc.org Identifying the global minimum energy conformation and other low-energy conformers is essential for molecular docking studies, as it is often the low-energy conformer that binds to a biological target. chemrxiv.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization and identification of this compound. researchgate.netarxiv.orgarxiv.orgschrodinger.commdpi.com

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com These predictions, when compared with experimental data, can help in the complete assignment of the NMR spectra and confirm the molecular structure. mdpi.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net This is useful for assigning the characteristic vibrational modes of the functional groups present, such as the C-O-C stretching of the ether and the C-Cl stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.com This provides insight into the electronic structure and the nature of the chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| 13C NMR | C-Cl | ~134 ppm |

| C-O (Aromatic) | ~158 ppm | |

| IR | C-O-C stretch | ~1250 cm-1 |

| C-Cl stretch | ~750 cm-1 | |

| UV-Vis | λmax | ~275 nm |

Note: The values in this table are hypothetical and based on typical values for similar functional groups.

Reaction Mechanism Elucidation via Computational Modeling.researchgate.netggckondagaon.incaltech.edu

Computational modeling can be employed to investigate the potential reaction mechanisms involving this compound. researchgate.net For instance, the mechanism of its biosynthesis or metabolism could be studied by modeling the transition states and intermediates of the proposed reaction pathways. caltech.edu By calculating the activation energies for different steps, the most likely reaction pathway can be determined. This is particularly useful for understanding how the molecule might be modified in a biological system or for designing synthetic routes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions.nih.govresearchgate.netarxiv.orgphyschemres.orgnih.gov

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful tools. nih.govphyschemres.org

Molecular Docking: This technique predicts the preferred binding orientation of the molecule (the ligand) to a specific biological target, such as a protein receptor or an enzyme. arxiv.orgnih.gov The docking process generates a binding score, which estimates the binding affinity. For this compound, docking studies could identify potential protein targets and elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom, that stabilize the ligand-protein complex. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govuq.edu.au These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. uq.edu.au MD simulations can confirm the stability of the binding mode predicted by docking and provide insights into conformational changes that may occur upon ligand binding. nih.gov

Chemical Reactivity and Mechanistic Studies of Geraniol 3 Chlorophenyl Ether

Oxidation and Reduction Chemistry

Oxidation The double bonds are the most susceptible sites for oxidation. Epoxidation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield mono- or di-epoxides. ucanr.edu Kinetic studies on the epoxidation of geraniol (B1671447) itself reveal that the relative reactivity of the two double bonds can be influenced by the choice of solvent and reaction conditions, but the more electron-rich C6-C7 double bond is typically more reactive. researchgate.net Substituted phenyl geranyl ethers are known to form 6,7-epoxygeranyl ether derivatives. ucanr.edu Other oxidative reactions could include dihydroxylation with osmium tetroxide or ozonolysis, which would cleave the double bonds to form aldehydes or ketones. Selective oxidation of the allylic methyl groups can also be achieved using reagents like selenium dioxide. scielo.brscienceopen.com

Reduction The double bonds can be readily reduced through catalytic hydrogenation. nih.gov Common catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or transfer hydrogenation reagents like triethylsilane (TES) can be used to saturate the terpene chain, yielding the corresponding 3-chlorophenyl (3,7-dimethyloctyl) ether. rsc.orgorganic-chemistry.org Diimide, generated in situ from reagents like potassium azodicarboxylate (PADA), is another method for hydrogenating the double bonds in terpene derivatives without requiring high-pressure equipment. rsc.org Reduction of the aromatic ring is more difficult and requires more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. Under certain conditions, particularly with benzylic ethers, hydrogenation can also lead to cleavage of the ether bond, although this is less common for non-benzylic ethers. youtube.com

Table 2: Common Oxidation and Reduction Reactions

| Reaction Type | Site of Reactivity | Reagents | Expected Product |

|---|---|---|---|

| Epoxidation | C6=C7 and C2=C3 double bonds | m-CPBA, Dimethyldioxirane | 6,7-Epoxy and/or 2,3-Epoxy derivative |

| Dihydroxylation | C6=C7 and C2=C3 double bonds | OsO₄, then NaHSO₃ | Diol derivatives |

| Ozonolysis | C6=C7 and C2=C3 double bonds | 1. O₃; 2. Zn/H₂O or DMS | Aldehyde/Ketone fragments |

| Hydrogenation | C6=C7 and C2=C3 double bonds | H₂, Pd/C | Saturated geranyl ether derivative |

Hydrolytic Stability of the Ether Linkage

Ethers are generally characterized by their high stability towards hydrolysis under neutral or basic conditions. However, the ether linkage in Geraniol 3-chlorophenyl ether can be cleaved under strongly acidic conditions, typically in the presence of concentrated hydrohalic acids like HBr or HI. wikipedia.orgpearson.com Cleavage with HCl is generally ineffective. openstax.org

The mechanism for acid-catalyzed cleavage involves two main steps:

Protonation: The ether oxygen atom acts as a Lewis base and is reversibly protonated by the strong acid to form an oxonium ion. This converts the alkoxy group into a good leaving group (an alcohol). researchgate.netwikipedia.org

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the protonated ether. For an aryl alkyl ether, the cleavage pathway is highly specific. The nucleophile attacks the electrophilic carbon of the alkyl (geranyl) group, breaking the alkyl C-O bond and displacing 3-chlorophenol (B135607). libretexts.org This occurs because the aromatic C(sp²)-O bond is significantly stronger, and nucleophilic substitution at an sp² carbon is unfavorable.

The substitution can proceed via an SN1 or SN2 mechanism. wikipedia.org Given that the geranyl group can form a relatively stable tertiary/allylic carbocation upon cleavage, an SN1 pathway is plausible. openstax.org Kinetic studies on the acid-catalyzed hydrolysis of other substituted phenyl ethers have shown that the reaction rates are influenced by the electronic nature of the substituents on the phenyl ring. researchgate.net Electron-withdrawing groups, such as the chloro group at the meta position, can influence the basicity of the ether oxygen and thus affect the kinetics of the cleavage reaction. nih.govnih.gov

Photochemical Transformations

The photochemical behavior of this compound is expected to be complex, involving potential reactions of both the aryl ether and terpene moieties. Upon absorption of UV light, the molecule can be promoted to an electronic excited state, from which several reaction pathways are possible. msu.edu

Photo-cleavage: A common photochemical reaction for aryl ethers is the homolytic cleavage of the C-O bond. nih.gov For this compound, this would generate a 3-chlorophenoxy radical and a geranyl radical. These radical intermediates could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, disproportionation, or recombination.

Photo-Fries Rearrangement: Aryl ethers can undergo a photo-Fries rearrangement from the singlet excited state, where the alkyl group migrates from the ether oxygen to a carbon atom on the aromatic ring, typically at the ortho or para position, to form substituted phenols. nih.gov

Reactions of the Terpene Moiety: The double bonds of the geraniol chain can undergo photochemical reactions typical of alkenes, such as cis-trans isomerization. msu.edu

Reactions Involving the Aryl Halide: The C-Cl bond can also be activated photochemically, potentially leading to dehalogenation or other transformations, especially in the presence of photosensitizers or catalysts. chemrxiv.org

The specific products formed would depend heavily on factors such as the wavelength of light used, the solvent, and the presence of other reactive species or sensitizers.

Reaction Kinetics and Thermodynamics

Kinetics The rate of chemical reactions involving this compound will be governed by the nature of the transition states and intermediates.

Electrophilic Addition: The rate-determining step is the formation of the carbocation intermediate. libretexts.org The reaction at the C6-C7 double bond is expected to be kinetically favored over the C2-C3 double bond due to the formation of a more stable tertiary carbocation. chemguide.co.uk

Ether Cleavage: The kinetics of acid-catalyzed ether cleavage are dependent on the acid concentration and temperature. researchgate.net For substituted phenyl ethers, the rate is influenced by the electronic properties of the ring substituents. Hammett-type relationships have been used to correlate reaction rates with substituent constants for the epoxidation of geraniol and the hydrolysis of phenyl esters, suggesting that such analysis could be applied here. researchgate.netcas.cz Electron-withdrawing groups like chlorine generally decrease the rate of acid-catalyzed hydrolysis by reducing the basicity of the ether oxygen, making the initial protonation step less favorable. nih.govnih.gov

Thermodynamics The feasibility of potential reactions is determined by the change in Gibbs free energy.

Electrophilic Addition: The addition of hydrogen halides or water across the double bonds is typically an exothermic and thermodynamically favorable process, resulting in the formation of more stable sigma bonds at the expense of a pi bond. libretexts.org

Ether Cleavage: The cleavage of ethers by strong acids like HBr or HI is a thermodynamically favorable process. pearson.com The formation of a stable phenol (B47542) and an alkyl halide from the aryl alkyl ether represents a lower energy state compared to the reactants. nih.gov

Derivatization Strategies and Analogue Synthesis

The synthesis of this compound and its analogues can be accomplished through several established synthetic strategies, allowing for systematic modification of its structure.

Ether Synthesis: The most direct route to the title compound is the Williamson ether synthesis, which involves the reaction of geranyl bromide with the sodium or potassium salt of 3-chlorophenol. Alternative coupling methods, such as copper-mediated Grignard couplings, can also be used to form the C-O-C linkage. scielo.brscielo.br

Analogue Synthesis by Varying the Aromatic Group: A wide array of analogues can be synthesized by substituting 3-chlorophenol with other substituted phenols in the etherification step. This allows for the exploration of electronic and steric effects of different substituents on the aromatic ring.

Analogue Synthesis by Varying the Terpene Group: Using isomers of geraniol, such as nerol (B1678202) (the Z-isomer), would yield the corresponding diastereomeric ether. Other terpene alcohols could be used to create a diverse library of terpene-aryl ethers.

Derivatization of the Terpene Backbone:

Functionalization of Double Bonds: The existing double bonds serve as handles for further modification. As discussed, they can be epoxidized, dihydroxylated, or cleaved. ucanr.edu

Hydrogenation: The double bonds can be fully or partially hydrogenated to produce analogues with saturated or partially saturated terpene chains. nih.govrsc.org

Introduction of New Functional Groups: Fluorinated analogues of geraniol have been synthesized and could be used as precursors to introduce fluorine into the terpene moiety of the ether. acs.orgacs.org

Table 3: Overview of Derivatization and Analogue Synthesis Strategies

| Strategy | Precursors | Key Reaction | Purpose |

|---|---|---|---|

| Vary Aromatic Moiety | Geranyl bromide + Substituted phenols | Williamson Ether Synthesis | Explore structure-activity relationships of the aromatic part |

| Vary Terpene Moiety | Nerol, Linalool (B1675412), etc. + 3-Chlorophenol | Williamson Ether Synthesis | Explore impact of terpene stereochemistry and structure |

| Epoxidation of Backbone | This compound + m-CPBA | Epoxidation | Introduce epoxide functionality for further reaction |

| Hydrogenation of Backbone | This compound + H₂/Pd-C | Catalytic Hydrogenation | Create saturated analogues |

| Fluorination | Fluorinated geraniol precursors + 3-Chlorophenol | Ether Synthesis | Introduce fluorine for metabolic stability or altered properties |

Biological Activities and Mechanistic Pathways in Non Human Systems

In Vitro Biological Activity Assessments

Enzyme Inhibition Studies and Kinetic Analysis

While direct enzyme inhibition studies specifically on Geraniol (B1671447) 3-chlorophenyl ether are not extensively detailed in the provided search results, the biological activity of its parent compound, geraniol, has been investigated against several enzymes. For instance, geraniol has been identified as a competitive inhibitor of acetylcholinesterase (AChE), an important enzyme in the nervous system of insects and other animals. nih.gov In one study, geraniol exhibited an IC50 value of 98.06 ± 3.92 µM against AChE. nih.gov The kinetic analysis revealed that with increasing concentrations of geraniol, the maximal reaction rate (Vmax) of AChE remained relatively unchanged, while the Michaelis constant (Km) increased, which is characteristic of competitive inhibition. nih.gov This suggests that geraniol binds to the active site of the enzyme, competing with the substrate, acetylcholine. nih.gov

It is plausible that Geraniol 3-chlorophenyl ether, as a derivative of geraniol, may exhibit similar or modified enzyme-inhibiting properties. The addition of the 3-chlorophenyl group could influence its binding affinity and inhibitory potency towards various enzymes. However, specific kinetic data for the ether derivative is not available in the provided results.

Receptor Binding Assays and Ligand-Target Interactions

Information regarding direct receptor binding assays for this compound is limited. However, studies on related compounds provide insights into potential targets. For example, research on geranic acid esters, which share a structural similarity, has focused on their interaction with odorant-binding proteins (OBPs) in aphids. mdpi.comnih.gov These proteins are crucial for insect olfaction and behavior. nih.gov Molecular docking studies of these esters with aphid OBPs have been performed to understand their binding mechanisms. mdpi.comresearchgate.net

Given that this compound acts as a juvenile hormone analog, it is hypothesized to interact with receptors involved in the juvenile hormone signaling pathway in insects. nih.gov Juvenile hormones themselves regulate development and metamorphosis by binding to specific intracellular receptors. nih.govwikipedia.org Therefore, it is likely that this compound exerts its effects by binding to and activating or blocking these juvenile hormone receptors, although direct binding assay data is not present in the search results.

Cell-Based Assays for Specific Biological Responses

Cell-based assays provide a platform to study the effects of compounds on whole cells, offering a more physiologically relevant context than biochemical assays. bmglabtech.combiocompare.com While no specific cell-based assays for this compound were found, studies on its parent compound, geraniol, have utilized such methods. For instance, geraniol has been shown to induce membrane depolarization and reduce the activity of protein kinase C (PKC) in Caco-2 cells. nih.gov Another study using HEK293 cells demonstrated that geraniol can inhibit the activity of AMPA receptors, which are involved in neurotransmission. researchgate.net

These findings suggest that this compound could potentially modulate cell membrane properties and interfere with cellular signaling processes. Cell-based assays could be employed to investigate its effects on insect cell lines to elucidate its mechanism of action as an insect growth regulator.

Modulation of Cellular Signaling Pathways

The action of this compound as a juvenile hormone analog implies its interference with cellular signaling pathways that control insect development. nih.gov Juvenile hormones are known to prevent metamorphosis by modulating gene expression. nih.gov The presence of a juvenile hormone analog like this compound during a critical period of insect development can disrupt the normal signaling cascade, leading to developmental abnormalities. nih.govnih.gov

Specifically, juvenile hormone signaling is known to interact with the ecdysone (B1671078) signaling pathway, another key hormonal system in insects. The presence of juvenile hormone can suppress the expression of genes that are activated by ecdysone and are necessary for metamorphosis. nih.gov Therefore, it is highly probable that this compound modulates these interconnected signaling pathways to exert its insecticidal effects.

In Vivo Efficacy Studies in Non-Human Animal Models

Specific Biological System Responses (e.g., Insecticidal or Repellent Activity)

This compound has demonstrated significant insecticidal activity, particularly as a juvenile hormone analog. nih.gov In a study on fleas of the species Ctenocephalides anisus, it was shown to cause mortality in all pre-imaginal stages at concentrations ranging from 0.05% to 1.5%. nih.gov At a lower concentration of 0.025%, the compound disrupted the normal course of metamorphosis, leading to delayed molting of larvae, abnormal cocoon formation, and delayed hatching of adults. nih.gov These developmental disruptions resulted in a 90% reduction in the emergence of adult fleas. nih.gov

This activity is characteristic of a juvenile hormone mimic, where the compound interferes with the hormonal regulation of insect development, preventing the transition from larval or pupal stages to the adult stage. nih.govwikipedia.org The parent compound, geraniol, has also been widely studied for its insecticidal and repellent properties against a variety of insects, including mosquitoes and mites. researchgate.netregulations.govterpenetech.eubreyner.fr

Table 1: In Vivo Efficacy of this compound against Ctenocephalides anisus

| Concentration | Effect | Outcome |

|---|---|---|

| 1.5% to 0.05% | Mortality of all pre-imaginal stages | Lethal |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Geraniol |

| 3-chlorophenol (B135607) |

| Acetylcholine |

| Geranic acid |

| (E)-β-farnesene |

| Protein kinase C (PKC) |

| Juvenile hormone |

| Ecdysone |

| Citronellol |

| Linalool (B1675412) |

| Limonene |

| Thymol |

| Carvacrol |

| Myrtenal |

| α-pinene |

| β-pinene |

| β-limonene |

| Camphor |

| Eugenol |

| Farnesol |

| Nerolidol |

| Cinnemaldehyde |

| 2-phenylethyl propionate |

| Potassium sorbate |

| Mineral oil |

| Aloe vera |

| Citronella oil |

| Lemongrass oil |

| Cedarwood oil |

| Sodium lauryl sulfate |

| Glycerin |

| Isopropyl myristate |

| Ethyl lactate |

| Methoprene |

| Hydroprene |

| Kinoprene |

| Fenoxycarb |

| N,N-diethyl-3-methylbenzamide (DEET) |

| Dichlorvos |

| Eucalyptol |

| Menthone |

| Linalyl acetate |

| Menthyl acetate |

| Edelfosine |

| Clotrimazole |

| Tacrine |

| Curcumin |

| Mevalonic Acid |

| Ascorbic acid |

| Retinol |

| Gossypol |

| Spinosyn |

| Clothianidin |

| Dinotefuran |

| Flupyradifurone |

| Imidacloprid |

| Thiamethoxam |

| Nitenpyram |

| Acetamiprid |

| Thiacloprid |

| 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| α-terpineol |

| Menthol |

| Phenethyl alcohol |

| Geranyl cinnamate |

| 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid |

| Butanolide |

| p-cymene |

| Piperitone |

| 8-hydroxygeraniol |

| 8-carboxygeraniol |

| 3,7-dimethyl-2,6-octenedioic acid (Hildebrandt's acid) |

| 3-hydroxycitronelic acid |

| trans-methyl geranate |

| Geranyl pyrophosphate |

| (E)-cinnamaldehyde |

| Neral |

| Geranial (α-Citral) |

| trans-cinnamaldehyde |

| 3-chlorophenyl (E)-3,7-dimethylocta-2,6-dienoate |

| 2-chlorophenyl (E)-3,7-dimethylocta-2,6-dienoate |

| 3-bromophenyl (E)-3,7-dimethylocta-2,6-dienoate |

| 3-methoxyphenyl (E)-3,7-dimethylocta-2,6-dienoate |

| 3-nitrophenyl (E)-3,7-dimethylocta-2,6-dienoate |

| Methyl salicylate |

| Pyrazol-5-yl-benzamide |

| α-synuclein |

| Ornidazole |

| Metronidazole |

| Farnesol |

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no specific scientific data for the chemical compound "this compound" within publicly accessible resources. Consequently, the requested article focusing on its biological activities and mechanistic pathways cannot be generated.

The initial search for this specific ether derivative of geraniol did not provide any relevant results. Further investigation into the pharmacokinetics, pharmacodynamics, molecular targets, proteomic and metabolomic analyses, gene expression modulation, or its synergistic and antagonistic effects in non-human systems also failed to yield any information.

It is important to note that while research exists for geraniol and some of its other derivatives, this information is not applicable to "this compound" as chemical modifications can significantly alter a compound's biological properties. Therefore, in the absence of any specific data for the requested compound, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Geraniol (B1671447) Moiety and Its Impact on Activity

While specific studies on the systematic modification of the geraniol moiety within Geraniol 3-chlorophenyl ether are not extensively documented, research on related geraniol derivatives provides valuable insights into how changes in this part of the molecule can affect biological activity.

The geraniol backbone possesses two double bonds, one at the 2,3-position (C2-C3) and another at the 6,7-position (C6-C7). The integrity and configuration of these bonds are often crucial for biological function. For instance, in a study on geranylated phenols, hydration of the geranyl side chain was shown to enhance antifungal activity against Botrytis cinerea. This suggests that modifications to the double bonds, such as saturation or the introduction of hydroxyl groups, could significantly alter the biological profile of this compound.

Furthermore, the primary alcohol group of geraniol, which is converted to an ether in the target compound, is a key site for modification. Esterification of this alcohol with various fatty acids has been shown to modulate the cytotoxic activity of geraniol derivatives. orientjchem.org This highlights the importance of the linkage between the geraniol moiety and the aromatic ring.

The table below summarizes the impact of modifications on the geraniol moiety in related compounds, offering a predictive framework for this compound.

| Modification of Geraniol Moiety | Observed Effect in Analogous Compounds | Potential Implication for this compound |

| Hydration of double bonds | Enhanced antifungal activity | Altered insecticidal or juvenile hormone activity |

| Esterification of the terminal alcohol | Modulated cytotoxic activity | The ether linkage is likely a key determinant of activity |

| Isomerization (e.g., to nerol) | Different odor thresholds and potencies | Changes in stereochemistry could affect receptor binding |

Exploration of Substituent Effects on the Chlorophenyl Ring

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity in many classes of compounds, including phenyl ethers. In this compound, the chlorine atom at the meta-position (position 3) of the phenyl ring plays a significant role in defining its electronic and lipophilic character, which in turn influences its interaction with biological targets.

The position of the substituent is also a key factor. Research on geranylated phenols has shown that the relative position of the geranyl chain to other substituents on the aromatic ring affects the inhibitory activity against various fungi. researchgate.net

The following table outlines the effects of substituents on the aromatic ring in analogous compounds and the potential implications for this compound.

| Substituent on Phenyl Ring | Position | Observed Effect in Analogous Compounds | Potential Implication for this compound |

| Methoxy (-OCH3) | Various | Increased antifungal activity with more groups nih.gov | The electronic effect of the chloro group is likely crucial |

| Hydroxyl (-OH) | Ortho, Para | Influences antifungal and cytotoxic activity | The position of the chloro group dictates the interaction profile |

| Alkyl groups | Various | Can alter lipophilicity and steric interactions | The chloro group provides a specific steric and electronic profile |

Impact of Linker Chemistry and Chirality on Activity

Chirality is another critical aspect to consider. Although geraniol itself is achiral, some of its derivatives can be chiral. Linalool (B1675412), an isomer of geraniol, is chiral and its enantiomers exhibit different biological and sensory properties. wordpress.com While this compound is achiral, any modification that introduces a chiral center could lead to enantiomers with distinct biological activities. The stereochemistry of the double bonds (E/Z isomerism) in the geraniol moiety is also a form of stereoisomerism that can impact activity. Geraniol is the (E)-isomer, while its (Z)-isomer is nerol (B1678202), and these isomers often show different biological effects. bioone.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were found in the reviewed literature, QSAR studies on related juvenile hormone analogs provide a framework for understanding the key molecular descriptors that may govern its activity. plos.org

Juvenile hormone analogs often possess a lipophilic tail and a polar head group, features present in this compound. QSAR studies on such compounds frequently identify descriptors such as:

LogP (lipophilicity): A crucial parameter for membrane penetration and transport to the target site.

Molecular Shape and Size: Steric factors that determine how well the molecule fits into its receptor.

Electronic Parameters: Such as partial charges on atoms, which are important for electrostatic interactions with the receptor. For this compound, the electronegative chlorine atom would be a key contributor to its electronic profile.

Topological Indices: Which describe the connectivity and branching of the molecule.

A hypothetical QSAR study on a series of Geraniol phenyl ether analogs would likely reveal a strong correlation between these descriptors and their juvenile hormone-like activity.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For juvenile hormone analogs, a common pharmacophore model includes a hydrophobic region, a hydrogen bond acceptor, and specific steric features. bioone.orgresearchgate.net

Based on the structure of this compound and its known activity as a juvenile hormone analog, a putative pharmacophore could be proposed:

Hydrophobic Tail: The geraniol moiety provides a large, flexible hydrophobic tail that is likely to interact with a corresponding hydrophobic pocket in the receptor.

Aromatic Ring: The 3-chlorophenyl group serves as a bulky, somewhat polar head group. The chlorine atom can participate in halogen bonding or other specific interactions.

Ether Linkage: The ether oxygen can act as a hydrogen bond acceptor.

The design of more potent analogs would involve optimizing the fit to this pharmacophore model, for example, by altering the substitution pattern on the phenyl ring or by modifying the length and flexibility of the terpene tail.

Correlation of Structure with Spectroscopic Signatures and Theoretical Predictions

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the vinyl protons and methyl groups of the geraniol moiety, as well as aromatic protons of the chlorophenyl ring. The chemical shifts of the protons adjacent to the ether linkage would be indicative of the ether formation.

¹³C NMR would provide signals for all carbon atoms, with the chemical shift of the carbon atoms bonded to the ether oxygen being particularly informative.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a broad O-H stretching band (which would be present in geraniol) and the presence of C-O-C stretching vibrations characteristic of an ether. The C-Cl stretching vibration would also be observable.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide a fragmentation pattern that can help to elucidate the structure.

Theoretical predictions, such as those from Density Functional Theory (DFT) calculations, can be used to predict spectroscopic data (e.g., NMR and IR spectra) and to visualize the molecule's three-dimensional structure and electronic properties, such as the electrostatic potential map. These computational methods can complement experimental data and provide deeper insights into the structure-property relationships of this compound.

Potential Scientific and Technological Applications Mechanism Driven

Development as a Chemical Probe for Biological Systems

The modification of natural compounds like geraniol (B1671447) is a known strategy for developing new molecules with specific biological activities. ontosight.ai Chemical probes are molecules used to study and understand biological systems, often by interacting with specific targets like proteins or enzymes. nih.govacs.org Geraniol itself has been shown to interact with various biological pathways, exhibiting anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govmdpi.comnih.gov

The introduction of the 3-chlorophenyl ether group to the geraniol structure could allow it to serve as a chemical probe. The lipophilic nature of the geraniol chain combined with the specific electronic and steric properties of the chloro-substituted phenyl ring could direct its interaction with biological targets. For instance, geraniol is an inhibitor of glutathione (B108866) S-transferase, an enzyme with anticarcinogenic properties. ambeed.com Derivatives like Geraniol 3-chlorophenyl ether could be designed to probe the active sites of such enzymes, with the ether linkage providing stability and the chlorinated ring offering a site for potential specific interactions or for the attachment of reporter groups.

Precursor in Advanced Materials Synthesis

While direct studies on this compound as a material precursor are not prominent, its chemical structure suggests potential in this area. Geraniol is a known precursor for the synthesis of many other compounds. scentree.co The presence of two double bonds within the geraniol backbone of this compound offers sites for polymerization reactions. These reactive sites could allow the molecule to act as a monomer or a cross-linking agent in the creation of novel polymers. The bulky and rigid 3-chlorophenyl group would likely impart specific thermal and mechanical properties to such materials. Furthermore, the ether linkage is generally more stable than an ester linkage, which could contribute to the durability of a resulting polymer.

Rational Design of Agrochemical Agents (e.g., Insecticides, Repellents)

A significant area of application for geraniol and its derivatives is in pest control, where they are investigated as potential insecticides and insect repellents. ontosight.airegulations.gov The design of new agrochemical agents often involves modifying a known bioactive scaffold—like geraniol—to enhance potency, selectivity, or environmental stability.

Research into geranic acid esters containing substituted aromatic rings has demonstrated the effectiveness of this approach. A study focused on creating potential aphid repellents synthesized and tested a series of these compounds. The findings indicated that derivatives containing a substituted phenyl group showed repellency against certain pests. nih.gov Specifically, a related compound, 3-chlorophenyl (E)-3,7-dimethylocta-2,6-dienoate, was synthesized and evaluated, highlighting the interest in the 3-chlorophenyl moiety for agrochemical design. mdpi.com This rational design approach suggests that this compound, which shares the geranyl and 3-chlorophenyl components, could be investigated for similar bioactivity against insects and other pests. The chlorophenyl group can influence the molecule's interaction with insect olfactory or metabolic systems, potentially leading to enhanced repellent or insecticidal effects. nih.govmdpi.com

Table 1: Research Findings on Related Geraniol Derivatives for Agrochemical Application

| Compound Name | Target Pest | Observed Effect | Source |

|---|---|---|---|

| 3-chlorophenyl (E)-3,7-dimethylocta-2,6-dienoate | Aphids | Potential Repellent | mdpi.com |

| Geraniol | Various insects (mosquitoes, mites, lice) | Repellent and Insecticidal | regulations.gov |

Contribution to Novel Fragrance and Flavor Chemistry (Focus on Chemosensory Mechanisms)

Geraniol is a cornerstone of the fragrance industry, prized for its characteristic rose-like scent. chemicalbook.comwikipedia.org It is a primary component in essential oils like rose oil and palmarosa oil. wikipedia.org The chemical modification of foundational fragrance molecules like geraniol is a key strategy for creating novel scents. ontosight.ai

Utility in Synthetic Organic Chemistry as a Reagent or Catalyst Ligand

In synthetic organic chemistry, the utility of a molecule can extend to its use as a building block (reagent) or as a component of a catalyst system (ligand). Geraniol itself is a versatile starting material for producing other valuable chemicals, including geranyl chloride, citronellal, and various esters. scentree.coorgsyn.org

This compound possesses several functional groups that could be exploited in further chemical synthesis. The two carbon-carbon double bonds in the geraniol backbone are available for various addition reactions, such as hydrogenation, halogenation, or epoxidation. wikipedia.org The aromatic ring could undergo further substitution reactions. Moreover, while the ether bond is relatively stable, it could potentially be cleaved under specific, harsh conditions to regenerate a functionalized geraniol derivative. Although there is no specific evidence of its use as a catalyst ligand, the oxygen atom of the ether and the pi-system of the aromatic ring could theoretically coordinate with metal centers, suggesting its potential, though likely limited, for investigation in catalyst design.

Compound Information

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonyms | Molecular Formula | Source |

|---|---|---|---|

| This compound | Benzene, 1-chloro-3-((3,7-dimethyl-2,6-octadienyl)oxy)- | C₁₇H₂₃ClO | ontosight.ai |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol; Geranyl alcohol | C₁₀H₁₈O | chemicalbook.comwikipedia.org |

| 3-chlorophenol (B135607) | - | C₆H₅ClO | ontosight.ai |

| 3-chlorophenyl (E)-3,7-dimethylocta-2,6-dienoate | - | C₁₆H₁₉ClO₂ | mdpi.com |

| Geranyl chloride | (E)-1-Chloro-3,7-dimethylocta-2,6-diene | C₁₀H₁₇Cl | wikipedia.orgorgsyn.org |

| Citronellal | (R)-(+)-3,7-Dimethyloct-6-enal | C₁₀H₁₈O | scentree.cogoogle.com |

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms

Microbial Biodegradation Pathways and Enzyme Systems

Direct research on the microbial biodegradation of Geraniol (B1671447) 3-chlorophenyl ether is scarce. However, the degradation of its constituent parts, geraniol and chlorophenyl compounds, has been studied.

The geraniol moiety is generally considered readily biodegradable. Microbial degradation of geraniol often begins with oxidation to geranial and then to geranic acid, a process catalyzed by enzymes like geraniol dehydrogenase (GeDH) and geranial dehydrogenase. researchgate.netnih.gov For example, the bacterium Castellaniella defragrans can oxidize geraniol as part of its metabolic pathway. nih.gov Another pathway involves the isomerization of linalool (B1675412) to geraniol by certain bacteria, which is then further metabolized. mpg.de

The 3-chlorophenyl group presents a greater challenge for microbial degradation. The chlorine substituent can make the aromatic ring more resistant to microbial attack. However, some microorganisms have been shown to degrade chlorophenyl compounds. For instance, various bacteria, including species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter, have been identified that can degrade isopropyl-N-3-chlorophenylcarbamate (CIPC), a compound containing a 3-chlorophenyl group. nih.gov The degradation pathway for CIPC involves the initial production of 3-chloroaniline. nih.gov The enzymes involved in the breakdown of such chlorinated compounds often include hydrolases and oxygenases. csic.es

Hydrolysis and Other Abiotic Transformation Processes

Information specifically on the hydrolysis of Geraniol 3-chlorophenyl ether is not available. Generally, ether linkages can be subject to hydrolysis under certain environmental conditions, such as acidic or basic pH, although they are typically more stable than ester bonds. europa.euresearchgate.net The rate of hydrolysis would be influenced by temperature and pH. Other abiotic processes that could potentially transform the molecule include reactions with naturally occurring oxidants in water and soil.

Metabolite Identification from Degradation Studies

As there are no specific degradation studies for this compound, its environmental metabolites have not been identified. Based on the degradation pathways of its parent structures, potential metabolites could include:

Geraniol and 3-chlorophenol (B135607): Resulting from the cleavage of the ether bond.

Geranic acid, 8-carboxy geraniol, and 3-hydroxycitronellic acid: These are known metabolites from the oxidation of geraniol in biological systems. frontiersin.org

3-chloroaniline: A potential degradation product from the 3-chlorophenyl moiety, by analogy with the degradation of CIPC. nih.gov

The table below summarizes the potential degradation products based on studies of related compounds.

| Potential Metabolite | Potential Precursor Moiety | Source of Information |

| Geraniol | This compound | Inferred from ether linkage cleavage |

| 3-chlorophenol | This compound | Inferred from ether linkage cleavage |

| Geranic Acid | Geraniol | nih.govfrontiersin.org |

| 8-carboxy geraniol | Geraniol | frontiersin.org |

| 3-hydroxycitronellic acid | Geraniol | frontiersin.org |

| 3-chloroaniline | 3-chlorophenyl | nih.gov |

Environmental Persistence and Theoretical Bioaccumulation Potential

The environmental persistence of this compound is not documented. Persistence is influenced by the rates of photodegradation, biodegradation, and other transformation processes. While the geraniol part of the molecule is expected to degrade relatively quickly, the chlorinated phenyl group may lead to greater persistence in the environment. windows.net

The bioaccumulation potential of a chemical is often estimated using the octanol-water partition coefficient (log Kₒw). A log Kₒw value greater than 3 is often used as a screening criterion for potential bioaccumulation. umweltbundesamt.demdpi.com Specific experimental or calculated log Kₒw values for this compound were not found. However, the presence of a large non-polar geranyl group and a chlorinated phenyl ring suggests that the compound is likely to be lipophilic, indicating a potential for bioaccumulation in fatty tissues of organisms. umweltbundesamt.de The persistence of such compounds in the environment can increase the risk of bioaccumulation in the food chain. mdpi.com

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies and Biocatalysis

The synthesis of Geraniol (B1671447) 3-chlorophenyl ether, while not extensively documented, can be approached through established chemical principles, with significant opportunities for optimization using advanced methods and biocatalysis.

A plausible conventional approach is the Williamson ether synthesis. This method would involve the reaction of a geranyl halide (like geranyl chloride) with the sodium or potassium salt of 3-chlorophenol (B135607) (3-chlorophenoxide). masterorganicchemistry.comwikipedia.org The geranyl chloride precursor can be synthesized from geraniol using reagents such as triphenylphosphine (B44618) in carbon tetrachloride or thionyl chloride. orgsyn.org

Future research should focus on more advanced and sustainable synthetic strategies. Flow chemistry, for instance, offers precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, which could lead to higher yields and purity while minimizing reaction times. researchgate.net Microwave-assisted synthesis is another promising avenue, known for accelerating reaction rates in the synthesis of geraniol derivatives, which could be adapted for ether formation.

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. researchgate.net While lipases are commonly used for the biocatalytic synthesis of geraniol esters, the development of enzymes for ether synthesis is an emerging field. researchgate.netmdpi.com Future research could involve:

Enzyme Screening: Searching for novel "etherases" from microbial sources that can catalyze the formation of the ether linkage between geraniol and a phenolic compound.

Protein Engineering: Modifying existing enzymes, such as hydrolases or transferases, through directed evolution or rational design to impart or enhance the desired ether synthesis capability. The goal would be to create a biocatalyst that can efficiently produce Geraniol 3-chlorophenyl ether under mild, environmentally friendly conditions.

High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the therapeutic potential of the this compound scaffold, combinatorial chemistry coupled with high-throughput screening (HTS) is an indispensable strategy. masterorganicchemistry.comjournalijdr.com This approach allows for the rapid synthesis and evaluation of a large number of related compounds, facilitating the identification of structure-activity relationships (SAR).

A combinatorial library could be designed around the core structure of this compound. This library would systematically vary substituents on the aromatic ring and could also include modifications to the geranyl backbone. The objective is to create a diverse set of molecules to probe interactions with various biological targets.

Interactive Table 1: Proposed Combinatorial Library Based on Geraniol Ether Scaffold

| Scaffold | R1 (Phenyl Ring Substitution) | R2 (Geranyl Backbone Modification) | Resulting Compound Class |

| Geraniol Ether | -H, -F, -Br, -CH3, -OCH3, -NO2 | Standard Geranyl | Phenyl Geranyl Ethers |

| Geraniol Ether | 2-Cl, 4-Cl, 2,4-diCl | Standard Geranyl | Isomeric Chlorophenyl Geranyl Ethers |

| Geraniol Ether | 3-Cl | Epoxidized Geranyl | Epoxyphenyl Geranyl Ethers |